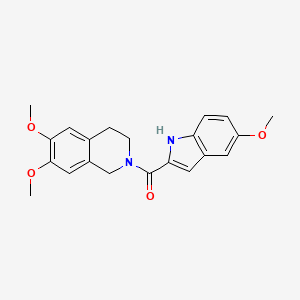

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-methoxy-1H-indol-2-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-methoxy-1H-indol-2-yl)methanone |

InChI |

InChI=1S/C21H22N2O4/c1-25-16-4-5-17-14(8-16)9-18(22-17)21(24)23-7-6-13-10-19(26-2)20(27-3)11-15(13)12-23/h4-5,8-11,22H,6-7,12H2,1-3H3 |

InChI Key |

TXSZASHDNPHRLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Origin of Product |

United States |

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-methoxy-1H-indol-2-yl)methanone is a synthetic derivative featuring a unique combination of isoquinoline and indole moieties. This structure has garnered attention for its potential biological activities, particularly in neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 314.34 g/mol. Its structural features include:

- Isoquinoline ring : Contributes to the compound's interaction with various biological targets.

- Indole moiety : Known for its role in neurotransmitter modulation.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE) , an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays demonstrated that derivatives of this compound exhibited significant BChE inhibitory activity, with some compounds showing improved selectivity compared to acetylcholinesterase (AChE) .

Table 1: Inhibition Potency of Related Compounds

| Compound ID | IC50 (µM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|

| Compound 9 | 2.68 | 9 |

| Compound 23 | 1.45 | 21 |

These findings suggest that modifications to the isoquinoline structure can enhance inhibitory activity against BChE while maintaining selectivity.

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties against amyloid-beta (Aβ) toxicity in SH-SY5Y neuroblastoma cells. Results indicated that it significantly increased cell viability in Aβ-treated groups, suggesting a protective mechanism against neurotoxicity associated with Alzheimer's disease .

Table 2: Neuroprotective Activity Against Aβ Toxicity

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Treatment | 63.21 |

| Compound 9 | 84.74 |

| Compound 23 | 91.14 |

3. Orexin Receptor Antagonism

Another area of interest is the compound's potential as an orexin receptor antagonist . Orexin receptors are involved in regulating wakefulness and appetite, making them targets for conditions such as insomnia and obesity. Studies have shown that similar compounds can selectively bind to orexin receptors, indicating a potential therapeutic application in sleep disorders .

Case Studies

A study involving a series of isoquinoline derivatives demonstrated that certain modifications could lead to enhanced biological activities, including improved BChE inhibition and neuroprotective effects against Aβ-induced toxicity . The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C-6 and C-7 positions significantly influenced both enzyme inhibition and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.